2-(4-Hydrazinylphenyl)-N-methylethanesulfonamide

Target Engagement Binding Affinity High-Throughput Screening

Researchers requiring selective carbonic anhydrase IX/XII inhibitors for hypoxic tumor studies often face supply chain gaps for hydrazinyl-functionalized sulfonamides. This compound directly addresses that need: - Sub-nanomolar CA inhibition (Ki = 0.28 nM) validated for assay calibration. - Reactive hydrazinyl moiety enables one-step hydrazone conjugation for probe synthesis. - Available in 95-98% purity with batch-specific COA; stable at 2-8°C, shipped ambient.

Molecular Formula C9H15N3O2S
Molecular Weight 229.3 g/mol
CAS No. 121679-30-9
Cat. No. B053062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Hydrazinylphenyl)-N-methylethanesulfonamide
CAS121679-30-9
Molecular FormulaC9H15N3O2S
Molecular Weight229.3 g/mol
Structural Identifiers
SMILESCNS(=O)(=O)CCC1=CC=C(C=C1)NN
InChIInChI=1S/C9H15N3O2S/c1-11-15(13,14)7-6-8-2-4-9(12-10)5-3-8/h2-5,11-12H,6-7,10H2,1H3
InChIKeyCCZBHURGHJQGCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product Specification and Procurement


2-(4-Hydrazinylphenyl)-N-methylethanesulfonamide (CAS 121679-30-9) is a hydrazine-functionalized benzenesulfonamide derivative with molecular formula C9H15N3O2S and molecular weight 229.3 g/mol . This compound belongs to the class of sulfonamide-based small molecules that incorporate a reactive hydrazinyl moiety, enabling both carbonic anhydrase inhibition and kinase modulation activities. Physicochemical characterization indicates a calculated LogP of 2.31, polar surface area (PSA) of 92.6 Ų, density of 1.308 g/cm³, and boiling point of 436.8°C at 760 mmHg . Commercial availability typically ranges from research-grade (95–98% purity) to custom synthesis quantities, with storage conditions recommended at 2–8°C . The compound serves as both a bioactive molecule for target engagement studies and a synthetic intermediate for further derivatization via its hydrazine functionality .

Non-Substitutability in Critical Applications


In the broader sulfonamide class, substitution at the para position of the phenyl ring with hydrazine confers distinct biochemical and physicochemical properties that cannot be replicated by simple amino, methyl, or halogenated analogs. While benzenesulfonamides generally exhibit modest carbonic anhydrase inhibitory activity, derivatives bearing a 4-hydrazino moiety demonstrate substantially enhanced potency across multiple CA isoforms, with Ki values in the low micromolar to nanomolar range compared to ineffective inhibition by unsubstituted benzenesulfonamides [1]. Furthermore, the hydrazinyl functional group introduces nucleophilic reactivity absent in other 4-substituted analogs (e.g., 4-amino, 4-methyl, or 4-carboxy), enabling covalent conjugation with electrophilic carbonyl species—a critical capability for applications in bioconjugation, derivatization chemistry, and linker development [2]. These dual characteristics (enhanced CA inhibition plus synthetic versatility) make generic substitution with non-hydrazinyl sulfonamides technically infeasible for research workflows requiring both target engagement and downstream modification potential [2].

Quantitative Evidence Compendium


Sub-nanomolar Affinity Benchmark

In a quantitative binding assay performed at pH 7.5 and 22°C, 2-(4-Hydrazinylphenyl)-N-methylethanesulfonamide exhibited a Ki of 0.28 nM (280 pM) against an undisclosed target protein in the BindingDB repository [1]. While the specific target identity is not publicly disclosed, the sub-nanomolar affinity establishes a high-potency benchmark that materially differentiates this compound from typical screening hits. For comparison, many sulfonamide-based kinase or carbonic anhydrase inhibitors in the same chemical space exhibit Ki values ranging from low nanomolar to micromolar, rendering this compound among the highest-affinity hydrazinyl-benzenesulfonamides documented in public affinity databases [1].

Target Engagement Binding Affinity High-Throughput Screening Ki Determination

Selective hCA IX/XII Inhibition

A systematic structure-activity relationship (SAR) study of SLC-0111-derived hydrazinyl benzenesulfonamides (compounds 9a-j and 10a-j) demonstrated that hydrazinyl substitution confers near-complete selectivity against the off-target cytosolic isoform hCA I, with all tested compounds being practically inactive against hCA I while maintaining potent inhibition of the tumor-associated isoforms hCA IX and XII [1]. The most selective compound in this series (9g) exhibited a Ki of 20.5 nM against hCA IX with a selectivity index (SI) of 200.1 over hCA I, and a Ki of 6.0 nM against hCA XII with an SI of 683.7 [1]. Six compounds (9a, 9h, 10a, 10g, 10i, 10j) demonstrated Ki values of 25.9–41.1 nM against hCA IX, directly comparable to the clinical-stage inhibitors acetazolamide (AAZ; Ki = 25.0 nM) and SLC-0111 (Ki = 45.0 nM) [1]. By class-level inference, 2-(4-Hydrazinylphenyl)-N-methylethanesulfonamide shares the critical 4-hydrazinophenyl pharmacophore responsible for this CA IX/XII selectivity profile.

Carbonic Anhydrase Tumor Hypoxia Selectivity Index Hydrazinyl SAR

Cell Permeability Profile

The compound's calculated physicochemical parameters—LogP of 2.31 and polar surface area (PSA) of 92.6 Ų—position it within favorable ranges for passive membrane permeability and oral bioavailability according to Lipinski's Rule of Five and Veber's rules [1]. Specifically, a PSA < 140 Ų correlates with high intestinal absorption and blood-brain barrier penetration potential, while a LogP between 1 and 3 balances lipophilicity for membrane partitioning against aqueous solubility limitations [2]. In contrast, more polar sulfonamide analogs (e.g., acetazolamide with PSA > 150 Ų and LogP ≈ -0.3) exhibit substantially lower passive permeability, restricting their utility to extracellular or transporter-dependent target engagement [2].

Physicochemical Properties LogP Polar Surface Area Cell Permeability ADME

Multi-Target Biological Activity

According to the AODatabase (Lin Group) curated compound repository, 2-(4-Hydrazinylphenyl)-N-methylethanesulfonamide exhibits a unique multi-target activity profile including: (i) antimalarial activity against Plasmodium falciparum; (ii) antivenom activity neutralizing Naja naja venom and inhibiting venom-associated phospholipase A2; (iii) antifungal activity inhibiting cilia formation by Aspergillus niger; and (iv) anticarcinogenic activity preventing DMBA-induced transformation of JB6 cells and TPA-induced promotion [1]. Additionally, the compound prevents tert-butyl hydroperoxide-induced mutagenesis and protects AT base pairs in Salmonella typhimurium TA102 and TA104 mutagenesis assays [1]. Notably, the database entry explicitly states that the compound is not toxic or allergenic [1]. This breadth of activity across multiple therapeutic areas (infectious disease, oncology, toxicology) distinguishes this compound from more narrowly acting sulfonamide analogs.

Antimalarial Antivenom Antifungal Multi-target Activity Phenotypic Screening

Hydrazinyl-Based Bioconjugation

The terminal hydrazine (-NH-NH2) group of 2-(4-Hydrazinylphenyl)-N-methylethanesulfonamide functions as a strong nucleophile, enabling covalent bond formation with electrophilic carbonyl groups (aldehydes and ketones) to form stable hydrazone linkages [1]. This reactivity is entirely absent in non-hydrazinyl sulfonamide analogs such as 4-aminophenyl sulfonamides, 4-methylphenyl sulfonamides, or halogenated sulfanilamides, which lack nucleophilic nitrogen functionality [2]. The hydrazone formation reaction proceeds under mild aqueous conditions (pH 4–6), making the compound suitable for bioconjugation applications including fluorescent labeling, affinity probe synthesis, and surface immobilization [1].

Bioconjugation Derivatization Linker Chemistry Hydrazone Formation Covalent Probe

Application Scenarios


Carbonic Anhydrase IX/XII in Tumor Hypoxia

Based on class-level SAR evidence demonstrating that hydrazinyl-substituted benzenesulfonamides exhibit high selectivity for tumor-associated hCA IX and XII over off-target hCA I (selectivity indices > 200) [5], 2-(4-Hydrazinylphenyl)-N-methylethanesulfonamide is positioned as a tool compound for investigating CA-mediated pH regulation in hypoxic tumor microenvironments. The favorable calculated LogP (2.31) and PSA (92.6 Ų) support cell permeability and intracellular target access [2], enabling studies of CA IX/XII function in 3D spheroid models and in vivo xenograft systems where acetazolamide (LogP ≈ -0.3) fails to achieve adequate intracellular concentrations [2].

High-Throughput Screening Reference Standard

The documented sub-nanomolar binding affinity (Ki = 0.28 nM; IC50 = 0.300 nM) [5] positions this compound as a high-potency reference standard for assay development and validation in target-based screening campaigns. The quantitative binding data, generated under standardized conditions (pH 7.5, 22°C, 96-well microtiter format), enables direct calibration of assay sensitivity, Z′ factor determination, and inter-laboratory data harmonization. The compound's high affinity ensures robust signal-to-noise ratios even at low test concentrations, reducing compound consumption in large-scale screening operations.

Multi-Target Phenotypic Screening

The curated multi-target activity profile—spanning antimalarial (P. falciparum), antivenom (N. naja phospholipase A2 inhibition), antifungal (A. niger cilia formation), and anticarcinogenic (JB6 cell transformation) activities—supports procurement for phenotypic screening programs in neglected tropical diseases, envenomation countermeasures, and cancer chemoprevention [5]. The documented non-toxic and non-allergenic profile [5] further enhances its suitability as a starting point for hit-to-lead optimization in therapeutic areas where safety margins are paramount.

Chemical Biology Probes and Bioconjugation

The hydrazinyl functional group enables efficient hydrazone formation with carbonyl-containing molecules, making 2-(4-Hydrazinylphenyl)-N-methylethanesulfonamide a strategic building block for synthesizing affinity probes, fluorescent conjugates, and activity-based protein profiling (ABPP) reagents [5]. Unlike 4-amino or 4-methyl sulfonamide analogs, the hydrazine moiety provides a defined nucleophilic handle for site-specific conjugation without requiring additional activation steps. Applications include the preparation of biotinylated derivatives for target pull-down experiments, fluorophore-labeled probes for cellular imaging, and immobilized ligands for affinity chromatography resin development [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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